2-Bromo-5-fluorocinnamic acid
Overview
Description
2-Bromo-5-fluorocinnamic acid is an organic compound with the molecular formula C9H6BrFO2. It is a derivative of cinnamic acid, where the aromatic ring is substituted with bromine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-fluorocinnamic acid can be synthesized through several methods. One common approach involves the bromination and fluorination of cinnamic acid derivatives. The reaction typically employs bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-fluorocinnamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnamic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-5-fluorocinnamic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluorocinnamic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its use .
Comparison with Similar Compounds
- 2-Bromo-4-fluorocinnamic acid
- 3-Bromo-5-fluorocinnamic acid
- 4-Bromo-2-fluorocinnamic acid
Comparison: 2-Bromo-5-fluorocinnamic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
3-(2-bromo-5-fluorophenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h1-5H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWFJLNOEZAVHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=CC(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101262705 | |
Record name | 3-(2-Bromo-5-fluorophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101262705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-70-1 | |
Record name | 3-(2-Bromo-5-fluorophenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202865-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Bromo-5-fluorophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101262705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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